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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ABN401 (Vabametkib), a highly potent

and selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase. It consolidates

preclinical and clinical data, focusing on the mechanism of action, efficacy in MET-addicted

cancer models, and the experimental methodologies used for its evaluation.

Introduction: Targeting MET in Oncology
The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase, and its ligand,

Hepatocyte Growth Factor (HGF), are crucial for normal cellular processes like embryonic

development and tissue repair.[1][2] However, dysregulation of the HGF/MET signaling axis is a

well-established driver in tumorigenesis. Aberrant MET activation—caused by gene

amplification, exon 14 skipping mutations, or protein overexpression—promotes tumor

proliferation, invasion, angiogenesis, and metastasis.[1][3] This phenomenon, termed "MET

addiction," renders cancer cells highly dependent on MET signaling for their survival and

growth, making MET an attractive therapeutic target.[1]

ABN401 is an innovative, orally administered small molecule inhibitor specifically designed to

target cancers driven by MET alterations. It has demonstrated high selectivity and potent anti-

tumor activity in various preclinical models and promising efficacy in clinical trials, particularly in

non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations.
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Mechanism of Action: Selective Inhibition of MET
Signaling
ABN401 functions as a selective, ATP-competitive inhibitor of the MET kinase domain.

Molecular docking simulations show that ABN401 binds to the hinge region of the ATP-binding

pocket of the MET kinase, stabilized by hydrogen bonds and hydrophobic interactions. By

occupying this site, ABN401 effectively blocks the autophosphorylation of the MET receptor,

thereby inhibiting the activation of its downstream signaling cascades, including the PI3K/AKT

and RAS/MAPK pathways. This disruption of the aberrant signaling cascade ultimately leads to

the suppression of tumor cell growth and proliferation. A kinase selectivity profile against 571

kinases confirmed that ABN401 is highly selective for MET.
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Caption: ABN401 Mechanism of Action. (Max Width: 760px)

Preclinical Efficacy in MET-Addicted Models
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ABN401 has demonstrated significant anti-tumor activity in a range of preclinical models,

including cancer cell lines, cell line-derived xenografts (CDX), and patient-derived xenografts

(PDX).

In Vitro Cytotoxicity
ABN401 shows potent cytotoxic activity against MET-addicted cancer cell lines, with IC50

values in the low nanomolar range. In contrast, no significant cell killing is observed in c-MET

negative or normal cell lines, highlighting its specificity.

Cell Line Cancer Type MET Status IC50 (nM)

SNU5 Gastric Cancer MET Amplification ~2

EBC-1 NSCLC MET Amplification ~5

SNU638 Gastric Cancer MET Amplification ~43

H1993 NSCLC MET Amplification Several nM

H596 NSCLC MET Amplification Several nM

HFE145 Normal Gastric MET Negative >10,000

Table 1: In Vitro Cytotoxic Activity of ABN401 in various cell lines. Data sourced from Kim J, et
al. (2020).

In Vivo Anti-Tumor Activity
The efficacy of ABN401 has been validated in vivo using both CDX and PDX models. These

studies show that ABN401 significantly suppresses tumor growth in models with high MET

amplification or MET exon 14 skipping mutations. The response to ABN401 is strongly

correlated with the MET status of the tumor, emphasizing the importance of patient selection

based on MET oncogenic addiction.
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Model Type
Model
Name

Cancer
Type

MET
Aberration

Treatment

Tumor
Growth
Inhibition
(TGI)

CDX SNU5
Gastric

Cancer

High

Amplification
ABN401

Significant

Suppression

CDX EBC-1 NSCLC
High

Amplification
ABN401

Significant

Suppression

PDX LU5349
NSCLC

(Brain Mets)

High

Amplification

125 mg/kg

QD
Up to 95%

PDX LU5406
NSCLC

(Brain Mets)

High

Amplification

125 mg/kg

QD
Up to 99%

PDX GA3121
Gastric

Cancer

High

Amplification
ABN401

Significant

Suppression

PDX LU2503 NSCLC
METex14

Skipping
ABN401

Significant

Suppression

PDX GA2278
Gastric

Cancer

Moderate

Amplification
ABN401

No Significant

Suppression

Table 2: In Vivo Efficacy of ABN401 in Xenograft Models. Data sourced from Kim J, et al.
(2020) and Rajasekaran N, et al. (2023).

The relationship between MET status and ABN401 efficacy underscores a clear dependency,

where tumors with high levels of MET amplification or specific mutations are highly sensitive to

the inhibitor.
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TreatmentHigh MET Amplification
OR

METex14 Skipping
ABN401
Inhibitor
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MET Amplification

Significant Tumor
Growth InhibitionEffective

No Significant
Response

Ineffective
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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